

Synthesis and chemical properties of Etzadroxil.

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Compound of Interest		
Compound Name:	Etzadroxil	
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An In-depth Technical Guide to the Synthesis and Chemical Properties of Etzadroxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etzadroxil is the orally bioavailable prodrug of the broad-spectrum penem β -lactam antibiotic, sulopenem.[1][2][3][4][5][6][7][8][9] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **Etzadroxil**, presented as Sulopenem **Etzadroxil**. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. The document includes a summary of quantitative data, a description of its metabolic pathway, and a detailed visualization of its mechanism of action.

Introduction

Sulopenem **Etzadroxil** is a novel antibacterial agent developed to address the growing challenge of infections caused by multi-drug resistant pathogens.[1][10] As the prodrug of sulopenem, **Etzadroxil** is designed to enhance oral absorption, which is a significant advantage for patient compliance and can facilitate earlier hospital discharge by providing a transition from intravenous to oral therapy.[1][5] After oral administration, Sulopenem **Etzadroxil** is hydrolyzed by intestinal esterases to release the active sulopenem moiety.[2][3] The combination product, which includes probenecid to increase the systemic exposure of sulopenem, was approved by the FDA in October 2024 for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible microorganisms.[3][11]





Chemical Properties of Sulopenem Etzadroxil

The chemical and physical properties of Sulopenem **Etzadroxil** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided in the table below.

Property	Value	Source(s)
IUPAC Name	2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1- hydroxyethyl]-7-oxo-3- [(1R,3S)-1-oxothiolan-3- yl]sulfanyl-4-thia-1- azabicyclo[3.2.0]hept-2-ene-2- carboxylate	[3]
Molecular Formula	C19H27NO7S3	[1][3]
Molecular Weight	477.6 g/mol	[1][3]
CAS Number	1000296-70-7	[3][7]
Appearance	White to light yellow solid	[6][7]
Solubility	Soluble in DMSO.[7][9] Water solubility is reported to be 0.06 mg/mL.[12]	[7][9][12]
Storage Conditions	Dry, dark, and at 0–4°C for short-term (days to weeks) or -20°C for long-term (months to years).	[9]
Melting Point	Not publicly available.	
Boiling Point	Not publicly available.	-
рКа	Not publicly available.	

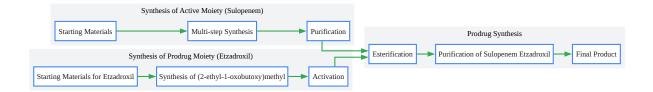
Synthesis of Sulopenem Etzadroxil



While a detailed, step-by-step synthesis protocol for Sulopenem **Etzadroxil** is not publicly available, the compound is derived through synthetic chemical processes.[1] The synthesis involves the esterification of the active antibiotic, sulopenem, with the **Etzadroxil** moiety, which is (2-ethyl-1-oxobutoxy)methyl. This process is designed to optimize the pharmacokinetic properties of the drug for oral administration.[1]

The synthesis of the core active component, sulopenem, is a complex, multi-step process. A second-generation process for the large-scale preparation of sulopenem has been developed, which involves a convergent strategy.[5] This improved synthesis features a modified Eschenmoser sulfide contraction to construct the penem ring and a superior process for Pd-catalyzed deallylation.[13]

The overall workflow for the development and synthesis of a prodrug like Sulopenem **Etzadroxil** can be generalized as follows:



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A generalized workflow for the synthesis of Sulopenem **Etzadroxil**.

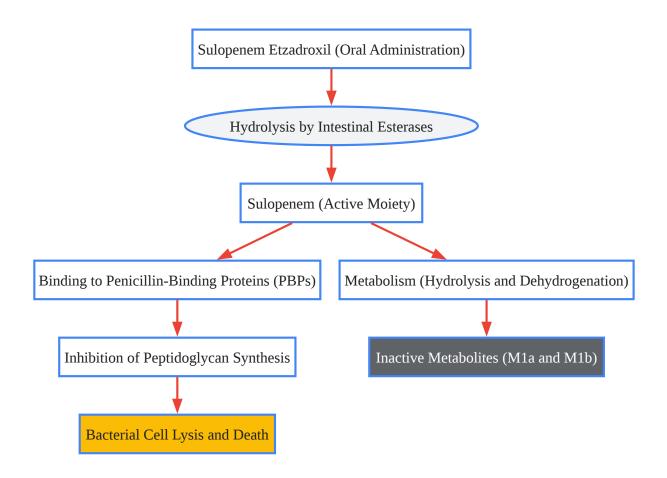
Mechanism of Action and Metabolism

Sulopenem **Etzadroxil** is a prodrug that, after oral administration, is hydrolyzed by esterases to the active drug, sulopenem.[4] Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] This is achieved through the binding of sulopenem to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] The binding of sulopenem to PBPs, particularly



PBP2, PBP1A, and PBP1B in E. coli, leads to the inhibition of peptidoglycan cross-linking, ultimately causing bacterial cell lysis and death.[2][4][8]

The metabolic pathway of Sulopenem **Etzadroxil** is as follows:



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The metabolic pathway and mechanism of action of Sulopenem **Etzadroxil**.

Experimental Protocols Analysis of Sulopenem Etzadroxil by High-Performance Liquid Chromatography (HPLC)



A validated RP-HPLC method has been established for the simultaneous estimation of Sulopenem **Etzadroxil** and Probenecid. The following is a summary of a typical analytical protocol.

Objective: To quantify Sulopenem **Etzadroxil** in a given sample.

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

- Sulopenem Etzadroxil reference standard
- Acetonitrile (HPLC grade)
- Ammonium Formate Buffer (pH 3.0)
- Water (HPLC grade)
- Sample containing Sulopenem Etzadroxil

Chromatographic Conditions:

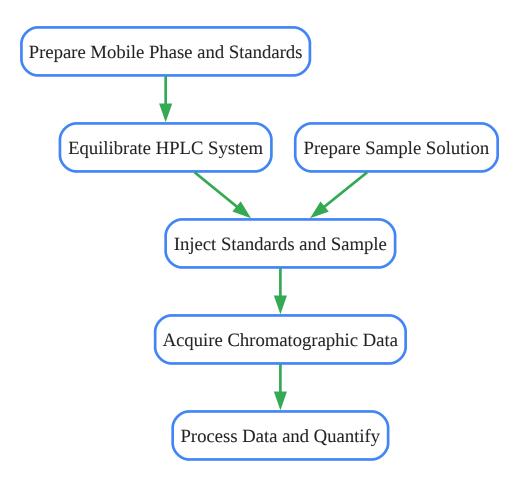
- Column: Hyperclone 5μ BDS C18 (250 x 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile and Ammonium Formate Buffer (40:60, v/v), pH 3.0
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Detection Wavelength: 272 nm
- Runtime: 5 minutes

Procedure:



- Standard Preparation: Prepare a stock solution of Sulopenem Etzadroxil reference standard
 in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of calibration
 standards by serial dilution.
- Sample Preparation: Dissolve the sample containing Sulopenem Etzadroxil in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the Sulopenem
 Etzadroxil standard against its concentration. Determine the concentration of Sulopenem
 Etzadroxil in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis:



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A typical workflow for the HPLC analysis of Sulopenem Etzadroxil.

Conclusion

Etzadroxil, as the prodrug component of Sulopenem **Etzadroxil**, plays a critical role in enabling the oral administration of the potent antibiotic sulopenem. This technical guide has summarized the available information on its synthesis, chemical properties, and mechanism of action. While detailed synthesis protocols and some physical properties are not publicly available, the provided data offers a solid foundation for researchers and drug development professionals. The analytical methods described, particularly HPLC, are essential for the quality control and further study of this important new antibacterial agent. As Sulopenem **Etzadroxil** sees wider clinical use, further research into its properties and potential applications will be of great value to the medical and scientific communities.

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